Calixarene

Description

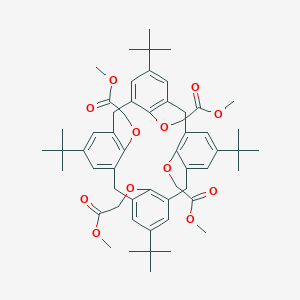

Structure

2D Structure

Propriétés

Numéro CAS |

130036-26-9 |

|---|---|

Formule moléculaire |

C56H72O12 |

Poids moléculaire |

937.2 g/mol |

Nom IUPAC |

methyl 2-[[5,11,17,23-tetratert-butyl-26,27,28-tris(2-methoxy-2-oxoethoxy)-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetate |

InChI |

InChI=1S/C56H72O12/c1-53(2,3)41-21-33-17-35-23-42(54(4,5)6)25-37(50(35)66-30-46(58)62-14)19-39-27-44(56(10,11)12)28-40(52(39)68-32-48(60)64-16)20-38-26-43(55(7,8)9)24-36(51(38)67-31-47(59)63-15)18-34(22-41)49(33)65-29-45(57)61-13/h21-28H,17-20,29-32H2,1-16H3 |

Clé InChI |

VTJUKNSKBAOEHE-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCC(=O)OC)CC4=CC(=CC(=C4OCC(=O)OC)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCC(=O)OC)C(C)(C)C)C(C)(C)C)OCC(=O)OC |

SMILES canonique |

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCC(=O)OC)CC4=CC(=CC(=C4OCC(=O)OC)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCC(=O)OC)C(C)(C)C)C(C)(C)C)OCC(=O)OC |

Autres numéros CAS |

130036-26-9 |

Synonymes |

Calix(n)Arenes Calixarene Calixarenes |

Origine du produit |

United States |

Foundational & Exploratory

The Dynamic World of Calixarenes: A Guide to Their Conformations

An in-depth technical guide for researchers, scientists, and drug development professionals.

Calixarenes, a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde, have garnered significant attention in supramolecular chemistry due to their unique host-guest recognition capabilities. Their basket-like three-dimensional structure, characterized by a defined upper and lower rim and a central annulus, allows for the encapsulation of a variety of guest molecules and ions. The functional versatility of calixarenes is intimately linked to their conformational flexibility. This guide provides a detailed exploration of the different conformations of calixarenes, focusing on the well-studied calix[1]arenes, and outlines the experimental and computational methods used for their characterization.

The Four Primary Conformations of Calix[1]arene

Calix[1]arenes can adopt four limiting conformations due to the rotation of the constituent phenol units through the annulus. These conformations are designated as cone, partial cone, 1,2-alternate, and 1,3-alternate.[2] The relative orientation of the hydroxyl groups on the lower rim dictates the overall shape and cavity dimensions of the macrocycle.

-

Cone Conformation: All four phenolic units are oriented in the same direction, forming a C4v symmetric structure. This conformation is typically the most stable due to the formation of a circular array of intramolecular hydrogen bonds between the hydroxyl groups on the lower rim.[1]

-

Partial Cone Conformation: Three phenolic units point in one direction, while one is inverted. This leads to a less symmetrical structure.

-

1,2-Alternate Conformation: Two adjacent phenolic units are oriented in one direction, while the other two are in the opposite direction.

-

1,3-Alternate Conformation: Two opposing phenolic units are oriented in one direction, while the other two are in the opposite direction, resulting in a C2h symmetric structure.[3]

The interconversion between these conformations is often rapid at room temperature in solution, but can be restricted or completely "locked" by the introduction of bulky substituents on the lower rim, which sterically hinder the rotation of the phenolic units through the annulus.[2]

Quantitative Conformational Analysis

The precise geometry of each conformation can be described by a set of dihedral (torsion) angles and the relative energies of the conformers. These parameters are typically determined through a combination of X-ray crystallography and computational modeling.

Table 1: Dihedral Angles of Calix[1]arene Conformations

| Conformation | Dihedral Angles (°) |

| Cone | The four phenyl rings are oriented to form a cone-like shape. Specific torsion angles can be found in crystallographic data. |

| Partial Cone | Characterized by one inverted phenyl ring relative to the other three. |

| 1,2-Alternate | The dihedral angles reflect the adjacent up-down arrangement of the phenyl rings. |

| 1,3-Alternate | The four phenyl rings are nearly parallel to each other, with dihedral angles between the rings and the mean plane of the methylene groups being approximately 93.5°, 100.4°, 101.4°, and 106.1°.[3] |

Note: Specific dihedral angles can vary depending on the substitution pattern and the crystalline environment.

Table 2: Relative Energies of Calix[1]arene Conformations

Computational studies have been instrumental in determining the relative thermodynamic stabilities of the different conformations. The cone conformation is generally the most stable due to the stabilizing effect of intramolecular hydrogen bonding.

| Conformation | Relative Energy (kcal/mol) | Reference Method |

| Cone | 0.00 | Ab initio / DFT |

| Partial Cone | ~1.00 | Computational investigations[4] |

| 1,2-Alternate | Higher than partial cone | General trend from computational studies |

| 1,3-Alternate | Highest energy | General trend from computational studies |

Note: The exact energy differences can vary depending on the level of theory and basis set used in the calculations, as well as the substituents on the calixarene skeleton.

Experimental Protocols for Conformational Analysis

The determination of this compound conformation in solution and in the solid state relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the conformation of calixarenes in solution. Both ¹H and ¹³C NMR provide characteristic signals that can differentiate between the various conformers.

Experimental Protocol for NMR Analysis:

-

Sample Preparation:

-

Dissolve 5-25 mg of the this compound sample in 0.6-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in a clean 5 mm NMR tube.[5][6] For ¹³C NMR, a higher concentration (50-100 mg) may be required for a good signal-to-noise ratio within a reasonable acquisition time.[5]

-

Ensure the sample is fully dissolved. Gentle warming or vortexing can be used to aid dissolution.[5]

-

Filter the solution through a small plug of glass wool or a syringe filter into the NMR tube to remove any particulate matter.[6]

-

The final sample volume should be sufficient to cover the NMR detector coils, typically a height of at least 4.5 cm in the tube.[6]

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹³C NMR, a standard proton-decoupled pulse sequence is typically used.

-

Standard acquisition parameters can be used, but may need to be optimized based on the sample concentration and relaxation properties. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[7]

-

-

Data Analysis and Conformational Assignment:

-

¹H NMR: The cone conformation typically exhibits a pair of doublets for the diastereotopic methylene bridge protons (Ar-CH₂-Ar) due to the rigid, C4v symmetric structure. In other conformations, or with rapid interconversion, this pattern may broaden or coalesce into a singlet.

-

¹³C NMR: The chemical shift of the methylene bridge carbons is a highly reliable indicator of conformation.

-

Cone and Partial Cone: Methylene carbons in a syn orientation (phenolic units on the same side) resonate at approximately δ 31 ppm .

-

1,3-Alternate: Methylene carbons in an anti orientation (phenolic units on opposite sides) resonate at approximately δ 37 ppm .

-

The presence of signals in both regions can indicate a mixture of conformers or a less symmetric conformation like the partial cone or 1,2-alternate.

-

-

Table 3: Characteristic NMR Chemical Shifts for Calix[1]arene Conformations

| Conformation | ¹H NMR (Ar-CH₂-Ar) | ¹³C NMR (Ar-CH₂-Ar) |

| Cone | Pair of doublets | ~31 ppm |

| Partial Cone | More complex multiplets | Signals around 31 and 37 ppm |

| 1,2-Alternate | More complex multiplets | Signals around 31 and 37 ppm |

| 1,3-Alternate | Singlet | ~37 ppm |

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides unambiguous proof of the conformation of a this compound in the solid state by determining the precise three-dimensional arrangement of atoms in the crystal lattice.

Experimental Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth:

-

Obtaining high-quality single crystals is the most critical and often the most challenging step. The purity of the this compound sample is paramount.[8]

-

Common crystallization techniques include:

-

Slow Evaporation: A solution of the this compound in a suitable solvent or solvent mixture is allowed to evaporate slowly over several days to weeks. Covering the container with parafilm and piercing small holes can control the evaporation rate.[8]

-

Vapor Diffusion: A solution of the this compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the this compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the this compound solution induces crystallization.[8]

-

Cooling: A saturated solution of the this compound at an elevated temperature is slowly cooled to induce crystallization.

-

-

Ideal crystals for X-ray diffraction are typically 0.1-0.3 mm in all dimensions and should be clear and free of defects when viewed under a microscope.[9]

-

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and improve the quality of the diffraction data.

-

The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and the positions and intensities of the diffracted beams are recorded by a detector.[10]

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

-

The positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, accurate crystal structure.[10] This provides precise bond lengths, bond angles, and torsion angles, which definitively describe the conformation of the this compound.

-

Visualization of this compound Conformations and Interconversion

The relationships between the different conformations and the factors that influence their stability can be visualized using logical diagrams.

Caption: Conformational landscape of calix[1]arene and key stabilizing factors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and crystallographic studies of a calix[4]arene with a 1,3-alternate conformation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. How to make an NMR sample [chem.ch.huji.ac.il]

- 7. chem.uiowa.edu [chem.uiowa.edu]

- 8. How To [chem.rochester.edu]

- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 10. creative-biostructure.com [creative-biostructure.com]

An In-depth Technical Guide to the Synthesis and Characterization of Novel Calixarene Derivatives for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Calixarenes, a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde, have emerged as versatile scaffolds in supramolecular chemistry and drug development.[1] Their unique cup-like structure, featuring a hydrophobic cavity and modifiable upper and lower rims, allows for the precise tailoring of their properties for specific biological applications.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of novel calixarene derivatives, with a focus on their potential as therapeutic agents.

Synthesis of Novel this compound Derivatives

The functionalization of the this compound backbone is key to unlocking its therapeutic potential. By attaching various chemical moieties to the upper and lower rims, researchers can enhance properties such as solubility, bioavailability, and target specificity.[2] This section details the experimental protocols for the synthesis of three distinct classes of bioactive this compound derivatives.

The synthesis and characterization of novel this compound derivatives follow a systematic workflow to ensure the purity and structural integrity of the final compounds.

Isatin and its derivatives are known to possess a wide range of pharmacological activities, including anticancer properties. Functionalizing calixarenes with isatin moieties can lead to compounds with enhanced therapeutic potential.[3]

Materials:

-

p-tert-butylcalix[4]arene

-

Propargyl bromide

-

Potassium carbonate (K₂CO₃)

-

N-(prop-2-yn-1-yl)isatin derivatives

-

Copper(I) iodide (CuI)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

Procedure:

-

Synthesis of Dialkynyl Calix[4]arene: To a solution of p-tert-butylcalix[4]arene in DMF, add K₂CO₃ and propargyl bromide. Stir the mixture at room temperature for 24 hours. After completion of the reaction, pour the mixture into ice-cold water. The precipitate formed is filtered, washed with water, and dried to yield the dialkynyl calix[4]arene.

-

Click Reaction with Isatin Derivatives: Dissolve the dialkynyl calix[4]arene and the respective N-(prop-2-yn-1-yl)isatin derivative in a mixture of DCM and DMF. Add CuI and DIPEA to the solution. Stir the reaction mixture at room temperature for 48 hours under a nitrogen atmosphere.

-

Purification: After the reaction is complete, wash the mixture with a saturated solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel to obtain the desired isatin-functionalized calix[4]arene derivative.[5]

Proline, a unique amino acid, can be incorporated into the this compound structure to enhance its biological activity and chirality.[5]

Materials:

-

Bromomethyl acetate or N-(3-bromopropyl)phthalimide

-

Hydrazine

-

Dimethyl(3-chlorocycloprop-1-ene-1,2-diyl)di-L-prolinate

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

Procedure:

-

Synthesis of Precursors: Synthesize bis-hydrazide or bis-amino-calixarenes by first reacting the parent this compound with either bromomethyl acetate or N-(3-bromopropyl)phthalimide in the presence of K₂CO₃ in ACN. The resulting diester or bis(phthalimidopropoxy) derivative is then treated with hydrazine.

-

Final Coupling: The obtained bis-hydrazide or bis-amino-calixarene is then reacted with dimethyl(3-chlorocycloprop-1-ene-1,2-diyl)di-L-prolinate in DCM at room temperature.

-

Purification: The reaction mixture is purified by column chromatography on silica gel to yield the final proline-functionalized this compound derivatives.[5]

Naphthalimide moieties are well-known fluorophores, and their incorporation into the this compound scaffold can lead to fluorescent derivatives useful for cellular imaging and as therapeutic agents.[1][6]

Materials:

-

p-tert-butylcalix[4]arene

-

4-bromo-1,8-naphthalic anhydride

-

Piperazine derivatives

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

Synthesis of Bromo-Naphthalimide Calix[4]arene: React p-tert-butylcalix[4]arene with 4-bromo-1,8-naphthalic anhydride in the presence of K₂CO₃ in DMF.

-

Substitution with Piperazine: The resulting bromo-naphthalimide functionalized calix[4]arene is then reacted with various piperazine derivatives in DMF.

-

Purification: The final products are purified by recrystallization or column chromatography.[7]

Characterization of Novel this compound Derivatives

Thorough characterization is essential to confirm the structure, purity, and properties of the newly synthesized this compound derivatives. A combination of spectroscopic, thermal, and crystallographic techniques is typically employed.

Table 1: Spectroscopic Data for Representative this compound Derivatives

| Derivative Class | Technique | Key Data |

| Isatin-Functionalized | ¹H NMR (CDCl₃) | δ 7.0-8.0 (aromatic protons of isatin and this compound), δ 4.0-5.0 (methylene protons of the bridge and linker) |

| ¹³C NMR (CDCl₃) | δ 160-180 (carbonyl carbons of isatin), δ 120-150 (aromatic carbons), δ 30-70 (aliphatic carbons) | |

| FTIR (KBr, cm⁻¹) | ~1730 (C=O stretching of isatin), ~1600 (C=C aromatic stretching), ~3300 (N-H stretching if present) | |

| Mass Spec (ESI-MS) | [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight | |

| Proline-Functionalized | ¹H NMR (CDCl₃) | δ 1.5-2.5 (proline ring protons), δ 3.5-4.5 (proline α-CH and linker protons), δ 6.5-7.5 (aromatic protons) |

| ¹³C NMR (CDCl₃) | δ 170-175 (carbonyl carbon of proline), δ 25-60 (proline ring carbons), δ 120-150 (aromatic carbons) | |

| FTIR (KBr, cm⁻¹) | ~1740 (C=O stretching of ester), ~1650 (amide C=O stretching), ~3400 (N-H stretching) | |

| Mass Spec (ESI-MS) | [M+H]⁺ corresponding to the calculated molecular weight | |

| Naphthalimide-Functionalized | ¹H NMR (CDCl₃) | δ 7.5-8.5 (naphthalimide aromatic protons), δ 6.8-7.2 (this compound aromatic protons), δ 4.0-4.5 (OCH₂ protons) |

| ¹³C NMR (CDCl₃) | δ 160-165 (carbonyl carbons of naphthalimide), δ 120-150 (aromatic carbons) | |

| FTIR (KBr, cm⁻¹) | ~1700 and ~1660 (imide C=O stretching), ~1240 (C-O-C stretching) | |

| Mass Spec (ESI-MS) | [M+H]⁺ corresponding to the calculated molecular weight |

Thermal analysis provides information about the stability and decomposition behavior of the this compound derivatives.

Table 2: Thermal Analysis Data for this compound Derivatives

| Derivative Class | Technique | Observation |

| General Calixarenes | TGA | Initial weight loss corresponding to solvent evaporation, followed by major decomposition at higher temperatures (typically >300 °C). |

| DSC | Endothermic peaks corresponding to melting point or decomposition. The melting point can be influenced by the functional groups and crystallinity.[8][9] |

Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of the this compound derivatives, including the conformation of the macrocycle and the arrangement of the functional groups.[10][11]

Table 3: Representative X-ray Crystallographic Data for a Calix[4]arene Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.341(1) |

| b (Å) | 15.176(1) |

| c (Å) | 20.121(1) |

| β (°) | 91.90(1) |

| Volume (ų) | 3156.0(4) |

| Z | 4 |

| Conformation | Cone |

| (Data for 11-formyl-25,27-bis(ethoxycarbonylmethoxy)-calix[4]arene)[11] |

Biological Activity and Signaling Pathways

Several novel this compound derivatives have demonstrated significant anticancer activity. One of the key mechanisms of action is the induction of apoptosis, or programmed cell death, in cancer cells.

Certain functionalized calix[4]arenes have been shown to induce apoptosis in cancer cells by up-regulating the expression of the tumor suppressor protein p53 and the executioner caspase, Caspase-3.[12]

Conclusion

The synthetic versatility of the this compound scaffold allows for the creation of a vast library of derivatives with diverse biological activities. The ability to systematically modify their structure and functionality makes them highly promising candidates for the development of novel therapeutics, particularly in the field of oncology. The detailed protocols and characterization data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of these fascinating macrocycles. Further research into structure-activity relationships and in vivo efficacy will be crucial in translating these promising compounds into clinically effective drugs.

References

- 1. epstem.net [epstem.net]

- 2. mdpi.com [mdpi.com]

- 3. Isatin-modified this compound derivatives: A comprehensive study on synthesis, enzyme inhibition, antioxidant, antimicrobial, and Antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biotage.com [biotage.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. epstem.net [epstem.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, X-ray crystal structure and anti-tumor activity of calix[n]arene polyhydroxyamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in Synthesis and Applications of this compound Derivatives Endowed with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Calixarene Host-Guest Chemistry: A Technical Guide for Researchers and Drug Development Professionals

Introduction to Calixarenes

Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde.[1] The name itself is derived from the Greek calix, meaning chalice or vase, which aptly describes their three-dimensional, cup-like shape.[1] This unique structure features a hydrophobic cavity, a wide "upper rim," and a narrow "lower rim," making them exceptional host molecules in the field of supramolecular chemistry.[1][2] Their ability to encapsulate smaller "guest" molecules—ions or neutral species—within their cavity via non-covalent interactions forms the basis of host-guest chemistry.[3][4]

The versatility of calixarenes stems from their synthetic accessibility and the ease with which their upper and lower rims can be chemically modified.[5][6] This allows for the precise tuning of their size, shape, and electronic properties to achieve selective binding for a vast array of guest molecules.[3][5] For drug development professionals, this adaptability is particularly valuable; calixarenes can act as drug carriers to enhance the solubility and bioavailability of poorly water-soluble drugs, serve as platforms for developing novel therapeutic agents, and function as components in advanced drug delivery systems with controlled release mechanisms.[7][8][9]

Core Concepts of Calixarene Chemistry

Structure and Conformations

The fundamental this compound structure consists of phenol units linked by methylene bridges at the para position. The number of phenolic units, denoted by n, determines the size of the macrocycle, with calix[10]arenes, calix[11]arenes, and calix[4]arenes being the most common.[1][5]

A key feature of calixarenes, particularly calix[10]arene, is their conformational flexibility. The rotation around the methylene bridges allows the macrocycle to adopt several distinct shapes, which are stabilized by intramolecular hydrogen bonding at the lower rim.[1] The four primary conformations are:

-

Cone: All phenolic units point in the same direction. This is often the most stable and synthetically useful conformation.[1]

-

Partial Cone: One phenolic unit is inverted relative to the others.[1]

-

1,2-Alternate: Two adjacent units are inverted.[1]

-

1,3-Alternate: Two opposing units are inverted.[1]

The specific conformation can be controlled during synthesis and functionalization, which in turn dictates the geometry of the binding cavity and the host's recognition properties.[10]

Caption: Logical diagram of Calix[10]arene structure and its four primary conformational isomers.

Principles of Host-Guest Interaction

The formation of a stable host-guest complex is driven by a combination of non-covalent interactions between the this compound host and the guest molecule.[3] These interactions include:

-

Hydrophobic Interactions: The nonpolar cavity of the this compound provides a favorable environment for hydrophobic guest molecules in aqueous solutions.

-

π-π Stacking: The electron-rich aromatic walls of the cavity can interact favorably with guest molecules containing aromatic rings.[3]

-

Cation-π Interactions: The π-electron clouds of the phenolic units can bind strongly with cationic guests.[3]

-

Hydrogen Bonding: Functional groups on the upper or lower rims can form specific hydrogen bonds with the guest.[3]

-

Van der Waals Forces: These contribute to the overall stability of the complex once the guest is situated within the cavity.[2]

The relative contribution of these forces depends on the specific structures of the host and guest, as well as the solvent system used.

Synthesis and Functionalization

Calixarenes are typically synthesized through the base-catalyzed condensation of a p-substituted phenol with formaldehyde.[1][12] The choice of phenol, aldehyde, base, and reaction conditions can be tuned to control the ring size (n) of the resulting this compound.[13]

Once the basic this compound scaffold is formed, its properties can be tailored through functionalization at two primary locations:

-

Lower Rim Functionalization: The phenolic hydroxyl groups on the lower rim can be modified through reactions like etherification and esterification.[5][6] This is often used to lock the this compound into a specific conformation (e.g., the cone conformation) or to introduce specific binding sites.[10]

-

Upper Rim Functionalization: The para-positions of the phenol rings, known as the upper rim, can be modified, for example, by nitration, sulfonation, or acylation.[5] Water-soluble calixarenes, such as p-sulfonatocalix[n]arenes, are created by introducing sulfonate groups at the upper rim, making them highly valuable for biological and pharmaceutical applications.[5][14]

Caption: A typical experimental workflow for studying this compound host-guest systems.

Host-Guest Complexation and Applications in Drug Development

The ability of calixarenes to form stable inclusion complexes is the foundation of their use in pharmaceutical sciences.[7] Drugs can be incorporated into this compound-based systems through several mechanisms, including direct host-guest encapsulation, adsorption, and entrapment within self-assembled nanostructures like micelles or nanoparticles.[3][7]

Key applications include:

-

Drug Solubilization: Water-soluble calixarenes, like p-sulfonatocalix[n]arenes, can encapsulate poorly soluble drugs, providing a hydrophobic interior for the drug and a hydrophilic exterior for aqueous solubility.[3][8] This can significantly improve a drug's bioavailability.

-

Controlled Drug Release: Drug-loaded this compound complexes can be designed to release their payload in response to specific stimuli, such as a change in pH.[9] The lower pH of a tumor microenvironment, for instance, can trigger drug release from a pH-sensitive this compound carrier, enabling targeted chemotherapy.[9]

-

Drug Stabilization: Encapsulation within a this compound cavity can protect sensitive drug molecules from enzymatic degradation, extending their circulation time and efficacy.[8]

-

Prodrug Development: Calixarenes can be used to create prodrugs by covalently linking a drug to the macrocycle.[7] This can help overcome delivery barriers and reduce off-target toxicity.[7]

Caption: Diagram illustrating the primary modes of host-guest interaction with a this compound.

Quantitative Analysis of Host-Guest Binding

The strength of the interaction between a host and a guest is quantified by the association constant (Kₐ). A higher Kₐ value indicates a more stable complex. These constants are crucial for comparing the efficacy of different this compound hosts for a particular guest and are typically determined using techniques like NMR spectroscopy, UV-Vis titration, or Isothermal Titration Calorimetry (ITC).[11][14][15]

The table below summarizes representative association constants for water-soluble p-sulfonatocalix[n]arenes (SCn) with various guest molecules, demonstrating how host size and guest structure influence binding affinity.

| Host | Guest Molecule | Kₐ (M⁻¹) | Method | pH | Reference(s) |

| p-Sulfonatocalix[10]arene (SC4) | Dinuclear Platinum Complex | 6.8 x 10⁴ | Not Specified | - | [3] |

| 4',7-Dihydroxyflavylium | 1.8 x 10⁵ | UV-Vis Titration | 1.0 | [11] | |

| Oenin (Anthocyanin) | 2.8 x 10³ | UV-Vis Titration | 1.0 | [11] | |

| p-Sulfonatocalix[11]arene (SC6) | Testosterone | 346 ± 39 | Not Specified | 7.3 | [3] |

| 4',7-Dihydroxyflavylium | 2.0 x 10⁴ | UV-Vis Titration | 1.0 | [11] | |

| Oenin (Anthocyanin) | 6.1 x 10³ | UV-Vis Titration | 1.0 | [11] | |

| p-Sulfonatocalix[4]arene (SC8) | Testosterone | 156 ± 9 | Not Specified | 7.3 | [3] |

| 4',7-Dihydroxyflavylium | 2.5 x 10⁴ | UV-Vis Titration | 1.0 | [11] | |

| Oenin (Anthocyanin) | 3.5 x 10³ | UV-Vis Titration | 1.0 | [11] |

Key Experimental Protocols

Synthesis Protocol: 5,11,17,23-Tetrakis(tert-butyl)-25,27-dihydroxy-26,28-bis[2-(2-methoxyethoxy)ethoxy]calix[10]arene[16]

This protocol details a lower-rim functionalization of a common calix[10]arene precursor.

Materials:

-

p-tert-butylcalix[10]arene

-

2-(2-methoxyethoxy)ethyl tosylate

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile

-

Chloroform

-

10% Aqueous HCl

-

Water

-

Argon (Ar) gas supply

-

Standard glassware for organic synthesis

Procedure:

-

Under an Argon atmosphere, dissolve p-tert-butylcalix[10]arene (2 g, 3.08 mmol) in anhydrous acetonitrile (40 mL).

-

Add 2-(2-methoxyethoxy)ethyl tosylate (1.86 g, 6.78 mmol) and K₂CO₃ (1.06 g, 7.7 mmol) to the solution.

-

Stir the reaction mixture at 72 °C for 4 days.

-

After cooling to room temperature, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in chloroform (40 mL).

-

Remove insoluble ingredients by filtration.

-

Wash the organic phase sequentially with 10% aqueous HCl (2 x 30 mL) and water (2 x 30 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Characterization Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of Kₐ, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[16][17]

Materials & Setup:

-

ITC instrument (e.g., MicroCal VP-ITC).[17]

-

Host (this compound) solution of accurately known concentration (e.g., 5-50 µM) in the sample cell.[18]

-

Guest (Drug) solution of accurately known concentration (e.g., 50-500 µM, typically 10x the host concentration) in the injection syringe.[18]

-

Identical, degassed buffer for both host and guest solutions to minimize heats of dilution.[18]

Procedure:

-

Sample Preparation: Prepare host and guest solutions in an identical, degassed buffer. Small differences in buffer composition (especially pH or additives like DMSO) can create large artifacts.[18] Centrifuge or filter samples to remove aggregates.[18]

-

Instrument Setup: Set the desired experimental temperature. Thoroughly clean the sample cell and injection syringe according to the manufacturer's protocol.[17]

-

Loading: Load the host solution into the sample cell (~300 µL) and the guest solution into the injection syringe (~100-120 µL).[18] Place the reference cell filled with the buffer solution into the instrument.[17]

-

Titration: Perform a series of small, precisely controlled injections (e.g., 10-20 injections of 5-15 µL each) of the guest solution into the sample cell.[19] Allow the system to reach thermal equilibrium between each injection.[19]

-

Control Experiment: Perform a control titration by injecting the guest solution into the buffer alone to measure the heat of dilution, which will be subtracted from the experimental data.

Data Analysis:

-

Integrate the area of each injection peak to determine the heat change (ΔH) for that injection.

-

Plot the heat change per mole of injectant against the molar ratio of guest to host.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters: Kₐ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Characterization Protocol: NMR Titration

¹H NMR spectroscopy is a powerful tool to study host-guest interactions by monitoring changes in the chemical shifts of host and/or guest protons upon complexation.[11][20]

Materials & Setup:

-

High-resolution NMR spectrometer.

-

Deuterated solvent (e.g., D₂O, CDCl₃) appropriate for the host-guest system.

-

Stock solution of the host (e.g., 1 mM).

-

Concentrated stock solution of the guest (e.g., 20-50 mM).

-

High-precision volumetric equipment.

Procedure:

-

Initial Spectrum: Acquire a high-quality ¹H NMR spectrum of the host solution alone.

-

Titration: Add small, precise aliquots of the concentrated guest stock solution to the NMR tube containing the host solution.

-

Spectrum Acquisition: After each addition, gently mix the solution and acquire a new ¹H NMR spectrum. Record the changes in the chemical shifts (Δδ) of specific protons on the host and/or guest that are sensitive to the binding event.[21][22]

-

Continue Titration: Repeat the process until the chemical shifts of the monitored protons no longer change significantly, indicating that the host is saturated with the guest. This typically requires reaching a guest:host molar ratio of at least 10:1.

Data Analysis:

-

Plot the change in chemical shift (Δδ) for a specific proton against the total concentration of the guest.

-

Fit this titration curve to a binding isotherm equation (e.g., 1:1 binding model) using non-linear regression software.

-

The fitting process will yield the association constant (Kₐ) and the chemical shift change at saturation (Δδₘₐₓ). The stoichiometry of the complex can often be inferred from the shape of the curve or by using a Job plot analysis.

Conclusion

This compound host-guest chemistry provides a robust and highly adaptable platform for addressing key challenges in modern drug development. Their well-defined cavities, synthetic versatility, and capacity for molecular recognition allow for the creation of sophisticated systems that can improve drug solubility, stability, and targeted delivery.[8][9][23] The quantitative analysis of binding interactions and the application of detailed experimental protocols are essential for the rational design of new this compound-based therapeutics. As research continues, the potential for calixarenes to serve as integral components in next-generation drug delivery systems and as active pharmaceutical ingredients themselves will undoubtedly expand.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Functionalized Calixarenes as Promising Antibacterial Drugs to Face Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Functionalized Supramolecular Liquid Crystals and Their Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. Applications of calixarenes in cancer chemotherapy: facts and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.utwente.nl [research.utwente.nl]

- 11. mdpi.com [mdpi.com]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. supram.nankai.edu.cn [supram.nankai.edu.cn]

- 15. Complexation of Calixarenes with Anaesthetics Guests - ChemistryViews [chemistryviews.org]

- 16. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 20. NMR crystallography of p-tert-butylcalix[4]arene host–guest complexes using 1H complexation-induced chemical shifts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Principles of Calixarene Nomenclature and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the nomenclature and structural characteristics of calixarenes. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development who are exploring the diverse applications of these versatile macrocycles. The guide details the standardized naming conventions, explores the intricate structural features, and presents key quantitative data. Furthermore, it includes detailed experimental protocols for the synthesis and characterization of these compounds and visualizes a key application in sensor technology.

Introduction to Calixarenes

Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde.[1] Their name is derived from the Greek word calix, meaning chalice or vase, which aptly describes their characteristic three-dimensional basket, cup, or bucket shape.[1] These molecules are defined by a wide "upper rim" and a narrow "lower rim," forming a central annulus or cavity.[1] This unique topology makes them exceptional host molecules in supramolecular chemistry, capable of encapsulating smaller ions or molecules within their hydrophobic cavity.[1] The versatility of calixarenes stems from the ability to modify their structure at both the upper and lower rims, allowing for the fine-tuning of their size, shape, and complexing properties for a wide range of applications, including drug delivery, enzyme mimetics, and chemical sensing.[1]

Calixarene Nomenclature

The nomenclature of calixarenes is generally straightforward and follows guidelines that describe the size of the macrocycle and the nature of the substituents.

2.1. Basic Nomenclature

The fundamental naming convention for a this compound is calix[n]arene , where 'n' indicates the number of phenolic units in the macrocycle.[1] For instance, a calix[2]arene contains four phenolic residues, while a calix[3]arene has six.[1]

2.2. Substituent Nomenclature

Substituents on the phenolic rings are specified as prefixes to the parent name. The positions on the aromatic rings are typically numbered, though for common substitutions, descriptive terms are often used.

-

Upper Rim (Para Position): Substituents at the para position of the phenolic units (the wider rim) are named first. For example, a calix[2]arene with tert-butyl groups at each para position is named p-tert-butylcalix[2]arene.

-

Lower Rim (Hydroxyl Groups): Modifications to the hydroxyl groups at the lower rim are described by specifying the substituent and its position.

-

Methylene Bridges: Substituents on the methylene bridges connecting the phenolic units are indicated with the prefix 'C-'. For example, C-methylcalix[3]arene.[1]

2.3. IUPAC Nomenclature

While the common nomenclature is widely used, the International Union of Pure and Applied Chemistry (IUPAC) provides a more systematic approach. According to IUPAC, calixarenes are named as cyclo{oligo[(1,3-phenylene)methylene]}. For example, the systematic name for the parent calix[2]arene is pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene.

The Structure of Calixarenes

The defining feature of a this compound is its three-dimensional, vase-like structure. This structure is characterized by distinct regions that dictate its chemical and physical properties.

3.1. The this compound Framework

The core of a this compound is a cyclic array of phenol units linked by methylene bridges at their ortho positions. The number of these repeating units determines the size of the macrocycle, with calix[2]arenes, calix[3]arenes, and calix[4]arenes being the most common.[5]

3.2. Upper and Lower Rims

The orientation of the phenolic units creates two distinct domains:

-

Upper Rim: This is the wider opening of the "vase" and is formed by the para positions of the phenol rings. This rim can be functionalized to modulate the solubility and interaction of the this compound with its environment.

-

Lower Rim: This is the narrower opening and consists of the hydroxyl groups of the phenol units. The hydroxyl groups can be modified to alter the conformational properties and binding capabilities of the this compound. The intramolecular hydrogen bonding between these hydroxyl groups plays a crucial role in stabilizing the overall conformation.[1]

3.3. Conformational Isomerism

Rotation around the methylene bridges allows calix[2]arenes to exist in four primary conformations.[1] The specific conformation can be "locked" by introducing bulky substituents on the lower rim.

-

Cone: All phenolic units point in the same direction, forming a well-defined cavity. This is often the most stable conformation due to intramolecular hydrogen bonding between the lower rim hydroxyl groups.

-

Partial Cone (paco): One of the phenolic units is inverted relative to the other three.

-

1,2-Alternate: Two adjacent phenolic units are inverted.

-

1,3-Alternate: Two opposing phenolic units are inverted.

Quantitative Structural Data

The structural parameters of calixarenes, such as bond lengths, bond angles, and cavity dimensions, are crucial for understanding their host-guest chemistry and for designing new applications. These parameters can vary depending on the size of the macrocycle, its conformation, the nature of the substituents, and crystal packing forces. The following tables summarize representative structural data for common calixarenes.

| Parameter | Calix[2]arene | Calix[3]arene | Calix[4]arene |

| Upper Rim Diameter (Å) | ~3.8[6] | ~5.0[6] | - |

| Inner Cavity Diameter (Å) | 3.0[5] | 7.6[5] | 11.7[5] |

| Internal Volume (ų) | ~10[1] | - | - |

Note: The bond lengths and angles within the aromatic rings are typical of substituted benzene rings. The values for the methylene bridges are key to the overall structure.

| Bond/Angle | Representative Value |

| C-C (aromatic) | ~1.39 Å |

| C-O (phenolic) | ~1.38 Å |

| C-CH₂-C (bridge) | ~1.52 Å |

| ∠ C-CH₂-C | ~110-115° |

| ∠ Ar-O-H | ~109° |

Disclaimer: The values presented in this table are representative and can vary based on the specific this compound derivative and its crystalline environment. For precise structural information, direct crystallographic analysis is recommended.

Experimental Protocols

5.1. Synthesis of p-tert-Butylcalix[2]arene

This protocol describes a common method for the synthesis of p-tert-butylcalix[2]arene.

Materials:

-

p-tert-butylphenol

-

37% Formaldehyde solution

-

Sodium hydroxide

-

Diphenyl ether

-

Ethyl acetate

-

Toluene

-

Methanol

Procedure:

-

Precursor Formation: A mixture of p-tert-butylphenol, 37% formaldehyde solution, and a catalytic amount of sodium hydroxide in water is heated at 100-120°C for approximately 2 hours. During this time, the mixture will become a viscous, deep yellow or brown mass as water evaporates.

-

Dissolution: After cooling to room temperature, the residue is dissolved in warm diphenyl ether. This may require stirring for at least an hour.

-

Pyrolysis: The solution is heated to 110-120°C under a stream of nitrogen to remove any remaining water. Once water evolution subsides, the mixture is heated to reflux for 3-4 hours.

-

Precipitation: The reaction mixture is cooled to room temperature, and the product is precipitated by the addition of ethyl acetate.

-

Purification: The crude product is collected by filtration and washed sequentially with ethyl acetate, acetic acid, water, and acetone. The resulting solid is then recrystallized from toluene to yield the pure p-tert-butylcalix[2]arene.

5.2. Characterization by NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation of calix[2]arenes in solution.

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

¹H NMR Analysis:

The signals of the methylene bridge protons (Ar-CH₂-Ar) are particularly informative for distinguishing between the different conformations of calix[2]arene.[7]

-

Cone: A pair of doublets is observed, indicating that the two protons on each methylene bridge are in different chemical environments.

-

Partial Cone: A pair of doublets and one singlet are typically observed.[7]

-

1,2-Alternate: Two pairs of doublets and one singlet are observed.[7]

-

1,3-Alternate: A single sharp singlet is observed for the methylene protons, as they are all chemically equivalent.[7]

¹³C NMR Analysis:

The chemical shift of the methylene bridge carbon atoms also provides clear evidence of the conformation.

-

Cone (syn orientation of adjacent phenols): The methylene carbon signal appears around δ 31 ppm.[8]

-

1,3-Alternate (anti orientation of adjacent phenols): The methylene carbon signal appears around δ 37 ppm.[8]

-

Partial Cone and 1,2-Alternate: A combination of signals around both δ 31 and δ 37 ppm will be observed, reflecting the presence of both syn and anti arrangements of the phenolic units.[2]

Visualization of a this compound-Based Signaling Pathway

Calixarenes are widely used in the development of chemical sensors. The following diagram illustrates the general mechanism of a this compound-based fluorescent sensor for heavy metal ions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Investigating the Hydrophobic Cavity of Calixarenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to investigate the hydrophobic cavity of calixarenes, a class of macrocyclic compounds with significant potential in drug delivery and molecular recognition. Calixarenes are characterized by a three-dimensional basket-like structure, featuring a hydrophobic cavity capable of encapsulating a variety of guest molecules.[1][2] This unique structural feature makes them ideal candidates for applications such as enhancing drug solubility, facilitating targeted drug delivery, and developing novel therapeutic agents.[3][4][5][6] This guide details the key experimental protocols, presents quantitative data for host-guest interactions, and provides visualizations of experimental workflows to aid researchers in this field.

The Calixarene Hydrophobic Cavity: A Unique Microenvironment

The hydrophobic cavity of a this compound is formed by the arrangement of phenolic units linked by methylene bridges.[7] The size and shape of this cavity can be tailored by varying the number of phenolic units in the macrocyclic ring, commonly ranging from four to eight units (calix[4]arene, calix[1]arene, calix[5]arene, etc.).[8] This structural versatility allows for the selective binding of guest molecules based on size, shape, and chemical complementarity.[8] The inclusion of guest molecules within the hydrophobic cavity is primarily driven by non-covalent interactions, including hydrophobic effects, van der Waals forces, and π-π stacking interactions.[4][6]

Cavity Dimensions

The dimensions of the hydrophobic cavity are a critical factor in determining the guest-binding properties of a this compound. The upper and lower rim diameters, as well as the overall depth of the cavity, dictate the size and shape of molecules that can be accommodated.

| Calix[n]arene | Upper Rim Diameter (Å) | Lower Rim Diameter (Å) | Cavity Depth (Å) | Internal Volume (ų) |

| Calix[4]arene | ~6.4 | ~1.6 | ~6.3 | ~10 |

| Calix[1]arene | ~11.0 | ~3.7 | ~9.0 | - |

| Calix[5]arene | ~14.9 | ~5.0 | ~10.5 | - |

Note: The values presented are approximate and can vary depending on the specific conformation and substitution pattern of the this compound.

Experimental Techniques for Characterizing Host-Guest Interactions

A variety of biophysical techniques are employed to characterize the binding of guest molecules to the hydrophobic cavity of calixarenes. These methods provide valuable information on binding affinity, stoichiometry, and the thermodynamics of the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying this compound host-guest complexation in solution.[9] Changes in the chemical shifts of both the host and guest protons upon complexation provide direct evidence of binding and can be used to determine the association constant.[3][5]

Experimental Protocol: 1H NMR Titration

-

Sample Preparation:

-

Prepare a stock solution of the this compound host in a suitable deuterated solvent (e.g., CDCl3, D2O, DMSO-d6) at a known concentration (typically in the millimolar range).

-

Prepare a stock solution of the guest molecule in the same deuterated solvent at a concentration significantly higher than that of the host (e.g., 10-20 times higher).

-

-

Titration:

-

Acquire a 1H NMR spectrum of the this compound host solution alone.

-

Add small aliquots of the guest solution to the NMR tube containing the host solution.

-

Acquire a 1H NMR spectrum after each addition, ensuring thorough mixing and temperature equilibration.

-

Continue the additions until the chemical shifts of the host and/or guest protons no longer change significantly, indicating saturation of the binding sites.

-

-

Data Analysis:

-

Monitor the change in chemical shift (Δδ) of specific protons of the host or guest that are sensitive to the binding event.

-

Plot Δδ as a function of the guest concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Ka).[7]

-

Workflow for 1H NMR Titration

Caption: Workflow for determining association constants by 1H NMR titration.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[10] From a single ITC experiment, the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) can be determined. The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated.

Experimental Protocol: Isothermal Titration Calorimetry

-

Sample Preparation:

-

Prepare solutions of the this compound host and the guest molecule in the same, thoroughly degassed buffer. Mismatched buffers can lead to large heats of dilution, obscuring the binding signal.[11]

-

The concentration of the host in the sample cell is typically 10-100 times the expected dissociation constant (Kd).

-

The concentration of the guest in the syringe should be 10-20 times higher than the host concentration.[10]

-

-

ITC Experiment:

-

Fill the sample cell with the this compound host solution and the injection syringe with the guest solution.

-

Perform a series of small, sequential injections of the guest into the sample cell while monitoring the heat change.

-

Allow the system to reach equilibrium after each injection.

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow spikes corresponding to each injection.

-

Integrate the area under each spike to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of guest to host.

-

Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n).

-

Workflow for Isothermal Titration Calorimetry

Caption: Workflow for determining thermodynamic parameters by ITC.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying binding interactions, particularly when either the this compound host or the guest molecule is fluorescent.[12] Binding can lead to changes in fluorescence intensity (quenching or enhancement), emission wavelength, or fluorescence lifetime.

Experimental Protocol: Fluorescence Titration

-

Sample Preparation:

-

Prepare a stock solution of the fluorescent species (either host or guest) in a suitable solvent at a low concentration (typically in the micromolar to nanomolar range to avoid inner filter effects).

-

Prepare a stock solution of the non-fluorescent binding partner at a much higher concentration.

-

-

Titration:

-

Record the fluorescence spectrum of the fluorescent species alone.

-

Add small aliquots of the quencher (the non-fluorescent binding partner) to the cuvette containing the fluorophore.

-

Record the fluorescence spectrum after each addition, ensuring complete mixing.

-

-

Data Analysis:

-

Monitor the change in fluorescence intensity at the emission maximum.

-

Correct for dilution effects.

-

Plot the change in fluorescence intensity as a function of the quencher concentration.

-

Analyze the data using a suitable binding model, such as the Stern-Volmer equation for quenching, to determine the binding constant.

-

Logical Relationship in Fluorescence Quenching Assay

Caption: Logical flow of a fluorescence quenching experiment for binding analysis.

Quantitative Data on this compound-Guest Interactions

The following tables summarize quantitative data for the binding of various guest molecules to different calixarenes, as determined by the experimental techniques described above.

Binding Constants of this compound Complexes

| This compound Host | Guest Molecule | Solvent | Technique | Association Constant (Kₐ, M⁻¹) |

| p-Sulfonatocalix[4]arene | Trimethylanilinium | D₂O | ¹H NMR | 1.8 x 10⁴ |

| p-Sulfonatocalix[4]arene | Adamantyltrimethylammonium | D₂O | ITC | 2.5 x 10⁵ |

| Calix[4]arene tetramethyl ether | Na⁺ | CDCl₃/CD₃CN | ¹H NMR | High (not quantified) |

| p-tert-Butylcalix[4]arene | Toluene | CDCl₃ | ¹H NMR | - |

| p-Sulfonatocalix[1]arene | Niclosamide | Water | UV-Vis | - |

Thermodynamic Parameters of this compound-Guest Binding

| This compound Host | Guest Molecule | Technique | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

| p-Sulfonatocalix[4]arene | Neostigmine | ITC | -28.5 | -35.1 | -6.6 |

| p-Sulfonatocalix[4]arene | Procainamide | ITC | -20.9 | -29.3 | -8.4 |

| MedeaC4dod (micellar) | Chloramphenicol | ITC | - | (exothermic) | - |

| MedeaC4dod (micellar) | Ofloxacin | ITC | - | (endothermic) | (entropic) |

| MedeaC4dod (micellar) | Tetracycline | ITC | - | (endothermic) | (entropic) |

Note: The data presented in these tables are compiled from various literature sources and are intended to be representative examples. The specific values can vary depending on the experimental conditions.[13]

Applications in Drug Development

The ability of calixarenes to encapsulate drug molecules within their hydrophobic cavity has significant implications for drug development.[3][6]

-

Improved Solubility: By encapsulating poorly water-soluble drugs, calixarenes can enhance their bioavailability.[14]

-

Controlled Release: The release of a drug from the this compound cavity can be triggered by external stimuli such as pH, temperature, or light, allowing for targeted and controlled drug delivery.[4]

-

Reduced Toxicity: Encapsulation can protect the drug from degradation and reduce its off-target toxicity.[4]

-

Drug Carriers: Functionalized calixarenes can be designed to target specific cells or tissues, acting as efficient drug carriers.[5][15]

Signaling Pathway for Stimuli-Responsive Drug Release

Caption: Conceptual pathway for stimuli-responsive drug release from a this compound carrier.

Conclusion

The hydrophobic cavity of calixarenes provides a versatile platform for the development of advanced drug delivery systems and molecular sensors. A thorough understanding of the host-guest interactions within this unique microenvironment is crucial for the rational design of novel this compound-based technologies. The experimental protocols and data presented in this guide offer a solid foundation for researchers to investigate and harness the potential of these remarkable macrocycles. The continued exploration of this compound chemistry promises to yield innovative solutions to challenges in medicine and materials science.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 3. NMR crystallography of p-tert-butylcalix[4]arene host–guest complexes using 1H complexation-induced chemical shifts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Enhancing the Cation-Binding Ability of Fluorescent this compound Derivatives: Structural, Thermodynamic, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein–this compound Complexation: From Recognition to Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]

- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 12. Electronic Tuning of Host-Guest Interactions within the Cavities of Fluorophore-Appended Calix[4]arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Binding Affinity and Driving Forces for the Interaction of this compound-Based Micellar Aggregates With Model Antibiotics in Neutral Aqueous Solution [frontiersin.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

The Dawn of Molecular Baskets: An In-depth Guide to the Early History and Discovery of Calixarenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calixarenes, a captivating class of macrocyclic compounds, have emerged as versatile building blocks in supramolecular chemistry, finding applications in areas ranging from drug delivery and sensing to catalysis and nanotechnology. Their unique basket-like architecture, featuring a hydrophobic cavity and modifiable upper and lower rims, allows for the selective encapsulation of guest molecules and ions, making them ideal candidates for host-guest chemistry studies. This technical guide delves into the seminal discoveries and early history of calixarene compounds, providing a detailed account of their synthesis, structural elucidation, and the key scientific minds that paved the way for this fascinating field of study.

The Precursors: From Bakelite to Controlled Condensations

The story of calixarenes begins not with their discovery, but with the pioneering work on phenol-formaldehyde resins. In the late 19th and early 20th centuries, chemists like Adolf von Baeyer and Leo Baekeland explored the condensation reactions of phenols and formaldehyde, leading to the development of Bakelite, the first synthetic plastic. These early investigations, however, resulted in highly cross-linked, intractable resins, offering little insight into the formation of discrete cyclic molecules.

A significant breakthrough came in the 1940s from the laboratory of Alois Zinke . In his attempts to create linear, soluble phenol-formaldehyde polymers, Zinke and his collaborator Erich Ziegler utilized p-substituted phenols to block the reactive para-position, thus preventing extensive cross-linking. Their work with p-alkylphenols and formaldehyde under basic conditions unexpectedly yielded crystalline, high-melting-point solids.[1] Although Zinke postulated a cyclic tetrameric structure for these products, the technology of the time limited a definitive structural proof.

Simultaneously, Joseph Niederl and H. J. Vogel were investigating the acid-catalyzed condensation of resorcinol with various aldehydes in 1940.[2] They successfully isolated crystalline products to which they correctly assigned a cyclic tetrameric structure, now known as resorcinarenes, a class of compounds closely related to calixarenes.

The "Calix" is Coined: C. David Gutsche's Systematic Investigations

The field of this compound chemistry truly began to take shape in the 1970s through the meticulous and systematic work of C. David Gutsche . Intrigued by the potential of these cyclic oligomers as enzyme mimics, Gutsche revisited the work of Zinke and others. He recognized the shape of the cyclic tetramer resembled a Greek vase called a "calix" and, noting the aromatic nature of the repeating units, he coined the term "This compound " in 1978.[3]

Gutsche's research group was instrumental in developing reliable and reproducible synthetic procedures for obtaining calixarenes of different sizes, primarily the cyclic tetramer (calix[4]arene), hexamer (calix[5]arene), and octamer (calix[6]arene), from the base-catalyzed condensation of p-tert-butylphenol and formaldehyde.[7][8] His work transformed the synthesis from a capricious art to a predictable science, paving the way for the widespread investigation of these fascinating molecules.

Unraveling the Structure: The Contributions of Cornforth and the Power of Spectroscopy and X-ray Crystallography

In the 1950s, Sir John Cornforth , while investigating the potential antitubercular properties of phenol-formaldehyde derivatives, also encountered the crystalline products from the reaction of p-tert-butylphenol and formaldehyde. He was able to separate two different crystalline forms of the cyclic tetramer, which he suggested were diastereoisomers arising from restricted rotation of the phenolic units.

The definitive confirmation of the cyclic structure and the three-dimensional "basket" shape of calixarenes came with the advent of modern analytical techniques. In the late 1970s and early 1980s, Gutsche and his team extensively used Nuclear Magnetic Resonance (NMR) spectroscopy to study the conformational properties of calixarenes in solution. These studies revealed the dynamic nature of the this compound framework and the existence of different conformers (e.g., cone, partial cone, 1,2-alternate, and 1,3-alternate).

The ultimate proof of the this compound structure was provided by X-ray crystallography . In 1979, Giovanni Dario Andreetti, Rocco Ungaro, and Andrea Pochini published the first single-crystal X-ray structure of a this compound, specifically a toluene clathrate of p-tert-butylcalix[4]arene.[4][7] This seminal work unequivocally confirmed the cyclic nature and the iconic basket shape of the molecule, with the toluene guest molecule nestled within the hydrophobic cavity.

Early Synthetic Methodologies

The early syntheses of calixarenes were primarily one-pot procedures involving the base- or acid-catalyzed condensation of a phenol and an aldehyde.

Zinke's Base-Catalyzed Synthesis of Cyclic Tetramers

Gutsche's Reproducible Syntheses of p-tert-Butylcalixarenes

C. David Gutsche and his research group refined and optimized the base-catalyzed synthesis, leading to reliable procedures for obtaining specific calix[n]arenes.

Table 1: Key One-Pot Syntheses of p-tert-Butylcalixarenes Developed by the Gutsche Group

| This compound | Phenol | Aldehyde | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Calix[4]arene | p-tert-Butylphenol | Formaldehyde | NaOH | Diphenyl ether | 250 | 2 | 40-50 | [7] |

| Calix[5]arene | p-tert-Butylphenol | Formaldehyde | KOH | Xylene | 140 | 4 | 70-80 | |

| Calix[6]arene | p-tert-Butylphenol | Formaldehyde | NaOH | Xylene | 140 | 4 | 62-65 | [4] |

Niederl and Vogel's Acid-Catalyzed Synthesis of Resorcinarenes

Joseph Niederl and H. J. Vogel developed an acid-catalyzed method for the synthesis of cyclic tetramers from resorcinol and various aldehydes.

Table 2: Niederl-Vogel Synthesis of a Resorcinarene

| Resorcinol | Aldehyde | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Resorcinol | Benzaldehyde | HCl | Ethanol | Reflux | ~80 | [2] |

Hayes and Hunter's Stepwise Synthesis

In the 1950s, B. T. Hayes and R. F. Hunter developed a rational, stepwise synthesis of a calix[4]arene. This multi-step approach, while more laborious than the one-pot methods, provided unambiguous proof of the cyclic structure.

Experimental Protocols

The following are detailed methodologies for some of the key early experiments in this compound synthesis and characterization, based on published procedures.

Synthesis of p-tert-Butylcalix[4]arene (Modified Zinke-Gutsche Procedure)

Reference: C. D. Gutsche, M. Iqbal, Org. Synth.1990 , 68, 234.

Procedure:

-

A mixture of p-tert-butylphenol (100 g, 0.666 mol), 37% aqueous formaldehyde (75 mL, 1.0 mol), and sodium hydroxide (1.2 g, 0.03 mol) in 50 mL of water is placed in a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser.

-

The mixture is heated in an oil bath at 110-120 °C for 2 hours with vigorous stirring. During this time, the mixture becomes a thick, pale-yellow solid.

-

The water is removed by distillation, and 250 mL of diphenyl ether is added to the flask.

-

The mixture is heated to reflux (ca. 250 °C) with stirring for 2 hours.

-

The reaction mixture is cooled to room temperature, and the solidified mass is broken up.

-

The solid is collected by filtration, washed with 200 mL of ethyl acetate, and then with 200 mL of n-hexane.

-

The crude product is recrystallized from toluene to yield p-tert-butylcalix[4]arene as a white crystalline solid.

Synthesis of p-tert-Butylcalix[6]arene (Petrolite Procedure)

Reference: J. H. Munch, C. D. Gutsche, Org. Synth.1990 , 68, 243.

Procedure:

-

A slurry of p-tert-butylphenol (100 g, 0.67 mol), paraformaldehyde (35 g, ca. 1.1 mol), and 10 N sodium hydroxide (2.0 mL, 0.02 mol) in 600 mL of xylene is placed in a 2-L three-necked flask fitted with a Dean-Stark trap and a mechanical stirrer.

-

The flask is flushed with nitrogen, and the stirred mixture is heated to reflux.

-

After 30 minutes, a homogeneous solution is obtained, and after 1 hour, a white precipitate begins to form.

-

The reaction mixture is refluxed for a total of 4 hours.

-

The mixture is cooled to room temperature, and the precipitate is collected by filtration.

-

The crude product is washed successively with 400 mL portions of toluene, ether, acetone, and water and then dried under reduced pressure.

-

The solid is dissolved in approximately 1600 mL of boiling chloroform. The solution is concentrated to about 1200 mL and cooled to room temperature. The precipitated product is collected by filtration to yield p-tert-butylcalix[6]arene.

Characterization by NMR Spectroscopy (Early ¹H NMR)

Reference: C. D. Gutsche, L. J. Bauer, Tetrahedron Lett.1981 , 22, 4763-4766.

Typical Protocol: ¹H NMR spectra were recorded on a Varian XL-100 spectrometer at 100 MHz. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For p-tert-butylcalix[4]arene in the cone conformation at room temperature, the spectrum typically showed a sharp singlet for the tert-butyl protons, a pair of doublets for the diastereotopic methylene bridge protons, and a singlet for the aromatic protons, consistent with a C₄ᵥ symmetric structure. Variable temperature NMR studies were crucial in understanding the conformational dynamics.

Characterization by X-ray Crystallography (First Crystal Structure)

Reference: G. D. Andreetti, R. Ungaro, A. Pochini, J. Chem. Soc., Chem. Commun.1979 , 1005-1007.[4][7]

Protocol Summary: A single crystal of the 1:1 inclusion complex of p-tert-butylcalix[4]arene and toluene was obtained by slow evaporation of a toluene solution. X-ray diffraction data were collected on a Philips PW1100 four-circle diffractometer. The structure was solved by direct methods and refined by full-matrix least-squares. The crystal structure revealed the cyclic nature of the this compound and the "cone" conformation, with the four phenolic hydroxyl groups forming a circular array of hydrogen bonds at the lower rim. The toluene guest molecule was located within the hydrophobic cavity.

Logical Relationships in Early this compound Discovery

Caption: Key scientific contributions to the discovery of calixarenes.

Conclusion

The early history of this compound chemistry is a testament to the curiosity, perseverance, and ingenuity of several generations of scientists. From the intractable resins of the early 20th century to the well-defined molecular baskets of the 1980s, the journey of calixarenes has been one of gradual discovery and increasing sophistication. The foundational work of Zinke, Niederl, Vogel, Cornforth, and Hayes and Hunter, culminating in the systematic and definitive studies by Gutsche and the structural confirmation by Andreetti, Ungaro, and Pochini, has laid a robust groundwork for the now-flourishing field of this compound chemistry. For researchers and drug development professionals, understanding this rich history provides a valuable context for appreciating the versatility of these molecules and for inspiring new avenues of research and application.

References

- 1. researchgate.net [researchgate.net]

- 2. macau.uni-kiel.de [macau.uni-kiel.de]

- 3. Crystal and molecular structure of cyclo{quater[(5-t-butyl-2-hydroxy-1,3-phenylene)methylene]} toluene (1 : 1) clathrate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) DOI:10.1039/C39790001005 [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Crystal and molecular structure of cyclo{quater[(5-t-butyl-2-hydroxy-1,3-phenylene)methylene]} toluene (1 : 1) clathrate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. supram.nankai.edu.cn [supram.nankai.edu.cn]

- 8. tandfonline.com [tandfonline.com]

Unveiling the Core: A Technical Guide to Fundamental Interactions in Calixarene Supramolecular Complexes

For Researchers, Scientists, and Drug Development Professionals

Calixarenes, a class of macrocyclic compounds formed from phenolic units linked by methylene bridges, have emerged as versatile building blocks in supramolecular chemistry. Their unique chalice-like structure, featuring a hydrophobic cavity and modifiable upper and lower rims, allows them to form stable host-guest complexes with a wide array of ions and neutral molecules.[1][2][3] This ability to engage in specific molecular recognition, driven by a combination of non-covalent interactions, has positioned them as promising candidates for applications in drug delivery, sensing, and catalysis.[4][5][6] This in-depth technical guide delves into the fundamental interactions governing the formation of calixarene supramolecular complexes, providing quantitative data, detailed experimental protocols, and visual representations of these intricate systems.

The Driving Forces: A Symphony of Non-Covalent Interactions

The formation and stability of this compound supramolecular complexes are governed by a delicate interplay of several non-covalent interactions.[1][3] Understanding the nature and contribution of each is paramount for the rational design of this compound-based systems with tailored properties.

1. Hydrogen Bonding: A cornerstone of supramolecular chemistry, hydrogen bonding plays a crucial role in preorganizing the this compound host and in direct interactions with guest molecules. Intramolecular hydrogen bonds between the hydroxyl groups on the lower rim of calixarenes stabilize the cone conformation, which is often the most effective for guest inclusion.[7][8] Furthermore, these hydroxyl groups, or other functional groups introduced at the rims, can act as hydrogen bond donors or acceptors to bind complementary guest molecules.[1][9]

2. Cation-π Interactions: The electron-rich aromatic cavities of calixarenes provide an ideal environment for interacting with cations. This cation-π interaction, an electrostatic force between a cation and the quadrupole moment of a π-system, is a significant contributor to the binding of metal ions and organic cations.[10][11][12] The strength of this interaction is influenced by the nature of the cation, the size of the this compound cavity, and the specific conformation of the macrocycle.[10] Even multiple, weaker cation-π interactions can collectively contribute significantly to the overall binding strength.[10]

3. π-π Stacking Interactions: These interactions occur between the aromatic rings of the this compound and those of an aromatic guest molecule. The parallel or T-shaped arrangement of these π-systems contributes to the stability of the complex.[1][13] The extent of π-π stacking is dependent on the geometry of the host-guest complex and the electronic nature of the interacting aromatic rings.

4. Van der Waals Forces: These are weak, short-range electrostatic interactions that become significant when the guest molecule fits snugly within the this compound cavity.[14][15] The cumulative effect of these forces, arising from induced and permanent dipoles, contributes to the overall stability of the complex, particularly for nonpolar guests.[14][15][16]

5. Hydrophobic and Solvophobic Effects: In aqueous environments, the hydrophobic effect is a major driving force for the encapsulation of nonpolar guest molecules within the hydrophobic cavity of the this compound.[1][17][18] The release of "high-energy" water molecules from the cavity into the bulk solvent upon guest binding is entropically favorable and contributes significantly to the overall free energy of complexation.[18] More broadly, the solvophobic effect describes the tendency of a solvent to minimize contact with a non-polar solute, driving the association of the host and guest.

Quantitative Insights: Binding Affinities and Thermodynamic Parameters